molecular formula C21H17N3O3S B4011245 2-(2,5-dioxopyrrolidin-1-yl)-N-phenyl-N-prop-2-enyl-1,3-benzothiazole-6-carboxamide

2-(2,5-dioxopyrrolidin-1-yl)-N-phenyl-N-prop-2-enyl-1,3-benzothiazole-6-carboxamide

Cat. No.: B4011245
M. Wt: 391.4 g/mol
InChI Key: HZGITWOESKYNHT-UHFFFAOYSA-N
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Description

2-(2,5-dioxopyrrolidin-1-yl)-N-phenyl-N-prop-2-enyl-1,3-benzothiazole-6-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzothiazole core, which is known for its biological activity, and a pyrrolidinone moiety, which contributes to its reactivity and versatility in chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-dioxopyrrolidin-1-yl)-N-phenyl-N-prop-2-enyl-1,3-benzothiazole-6-carboxamide typically involves multi-step organic reactionsKey reagents often include acyl chlorides, amines, and various catalysts to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

2-(2,5-dioxopyrrolidin-1-yl)-N-phenyl-N-prop-2-enyl-1,3-benzothiazole-6-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce alkyl or aryl groups to the benzothiazole or pyrrolidinone rings .

Mechanism of Action

The mechanism of action of 2-(2,5-dioxopyrrolidin-1-yl)-N-phenyl-N-prop-2-enyl-1,3-benzothiazole-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit calcium channels or interact with specific proteins involved in cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(2,5-dioxopyrrolidin-1-yl)-N-phenyl-N-prop-2-enyl-1,3-benzothiazole-6-carboxamide apart is its unique combination of a benzothiazole core and a pyrrolidinone moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

2-(2,5-dioxopyrrolidin-1-yl)-N-phenyl-N-prop-2-enyl-1,3-benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O3S/c1-2-12-23(15-6-4-3-5-7-15)20(27)14-8-9-16-17(13-14)28-21(22-16)24-18(25)10-11-19(24)26/h2-9,13H,1,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZGITWOESKYNHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN(C1=CC=CC=C1)C(=O)C2=CC3=C(C=C2)N=C(S3)N4C(=O)CCC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(2,5-dioxopyrrolidin-1-yl)-N-phenyl-N-prop-2-enyl-1,3-benzothiazole-6-carboxamide
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2-(2,5-dioxopyrrolidin-1-yl)-N-phenyl-N-prop-2-enyl-1,3-benzothiazole-6-carboxamide
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2-(2,5-dioxopyrrolidin-1-yl)-N-phenyl-N-prop-2-enyl-1,3-benzothiazole-6-carboxamide
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2-(2,5-dioxopyrrolidin-1-yl)-N-phenyl-N-prop-2-enyl-1,3-benzothiazole-6-carboxamide
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2-(2,5-dioxopyrrolidin-1-yl)-N-phenyl-N-prop-2-enyl-1,3-benzothiazole-6-carboxamide
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2-(2,5-dioxopyrrolidin-1-yl)-N-phenyl-N-prop-2-enyl-1,3-benzothiazole-6-carboxamide

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